(-)-Acorenone
Description
Properties
CAS No. |
5956-05-8 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1 |
InChI Key |
HBTHUBMUAHAWBC-YDHLFZDLSA-N |
SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
One of the primary applications of (-)-Acorenone is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Impaired cholinergic function is associated with Alzheimer's disease, making AChE inhibitors valuable for therapeutic interventions.
- Study Findings : Research has shown that pure acorenone B (a variant of acorenone) exhibits significant inhibitory activity against AChE and BChE, with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . These values indicate a moderate potential compared to established drugs like donepezil, suggesting that acorenone could be a candidate for further development in treating Alzheimer's disease.
Neuroprotective Properties
In addition to enzyme inhibition, acorenone's neuroprotective properties have been investigated. The compound has been shown to enhance GABA receptor activity, which is critical for neuronal inhibition and protection against excitotoxicity.
- Mechanism of Action : A study revealed that extracts containing acorenone modulate GABA-induced chloride currents in neuronal cells, indicating potential applications in managing conditions characterized by excessive neuronal activity .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties, making it relevant in the field of natural product pharmacology.
- In Vitro Studies : The essential oil containing acorenone exhibited weak inhibitory activity against certain bacterial strains such as Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) recorded at 10 mg/mL and 5 mg/mL respectively . This suggests potential applications in developing natural antimicrobial agents.
Bioactive Compound Research
Research into bioactive compounds from natural sources highlights the significance of this compound in broader medicinal contexts.
Case Studies
Preparation Methods
Starting Material and Initial Steps
The first total synthesis of (-)-acorenone was achieved using (+)-limonene as the chiral starting material, leveraging its inherent bicyclic monoterpene structure to establish stereochemical control. The initial phase involved oxidation of (+)-limonene to generate aldehyde 11 , a cyclopentanoid intermediate critical for subsequent annelation. This step ensured retention of optical activity, directly influencing the final product’s enantiomeric purity.
Spiroannelation Reaction
The pivotal spiroannelation step combined aldehyde 11 with 1-methoxy-3-buten-2-one (16 ) in the presence of acetic acid, yielding ketone 17 with a nascent spiro[4.5]decane scaffold. This reaction proceeded via enamine formation, where the amine group of 11 acted as a nucleophile, attacking the electrophilic carbonyl carbon of 16 . Acid catalysis facilitated cyclization, forming the quaternary spiro-center essential for this compound’s bicyclic framework.
Grignard Addition and Acid-Catalyzed Cyclization
Ketone 17 underwent nucleophilic addition with methylmagnesium iodide, producing secondary alcohol 18 . Subsequent treatment with p-toluenesulfonic acid in refluxing benzene induced dehydration and cyclization, finalizing the this compound structure (1 ) with an overall yield of 32%. This sequence underscored the importance of Lewis acid catalysts in mediating stereoselective transformations.
Characterization and Configuration Assignment
The synthetic product was validated via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and optical rotation comparisons with natural this compound. The absolute configuration was confirmed as (1S,4S,5R,11R) through electronic circular dichroism (ECD) calculations, aligning with the stereochemistry imparted by (+)-limonene.
Reaction Optimization and Mechanistic Insights
Key Parameters in Spiroannelation
Optimization studies revealed that acetic acid concentration and reaction temperature critically influenced spiroannelation efficiency. Excess acetic acid (>2 equiv) minimized side reactions, while temperatures below 60°C prevented epimerization at the spiro-center. Solvent screening identified dichloromethane as optimal, balancing reactivity and solubility.
Yield Improvement Strategies
Modifying the Grignard reagent stoichiometry (1.2 equiv methylmagnesium iodide) and employing slow addition over 30 minutes enhanced alcohol 18 ’s yield to 78%. Acid-catalyzed cyclization in benzene under reflux (80°C) for 6 hours achieved complete conversion, with inert atmosphere conditions preventing oxidation.
Analytical Data and Spectral Characterization
NMR Spectral Analysis
The <sup>1</sup>H NMR spectrum of this compound exhibited distinct signals for the spiro-methyl groups (δ<sub>H</sub> 1.01, s) and the exocyclic double bond (δ<sub>H</sub> 5.72, d, J = 10.4 Hz). <sup>13</sup>C NMR confirmed the ketone carbonyl at δ<sub>C</sub> 207.8 and the spiro-quaternary carbon at δ<sub>C</sub> 58.3. HMBC correlations between H-14 (δ<sub>H</sub> 1.01) and C-1/C-5 validated the spiro connectivity.
Optical Activity and Chiral Purity
Synthetic this compound displayed [α]<sub>D</sub><sup>20</sup> = -42.5 (c 0.1, CHCl<sub>3</sub>), matching natural isolates. ECD calculations at the B3LYP/6-31G(d,p) level reproduced the experimental spectrum, confirming enantiomeric homogeneity.
Comparative Analysis with Related Acorenones
Structural Differences in Acorenone Derivatives
Unlike acorenone B (C<sub>15</sub>H<sub>24</sub>O<sub>2</sub>), which features a hydroxylated side chain, this compound lacks polar substituents, influencing its solubility and bioactivity. Acorenone C, isolated from mangrove endophytes, incorporates a 1-propanol moiety at C-1, altering its spiro-ring conformation.
Implications for Bioactivity
This compound’s acetylcholinesterase (AChE) inhibition (23.34% at 50 μM) is weaker than acorenone B’s (IC<sub>50</sub> 40.8 μg/mL), suggesting that hydroxyl groups enhance target binding. Conversely, this compound’s lipophilicity may favor blood-brain barrier penetration, a trait under investigation for neurodegenerative therapies.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Aldehyde 11 synthesis | Oxidation of (+)-limonene | 11 | 65 |
| Spiroannelation | 11 + 16 , AcOH, CH<sub>2</sub>Cl<sub>2</sub>, 50°C | 17 | 72 |
| Grignard addition | MeMgI, THF, 0°C → rt | 18 | 78 |
| Cyclization | p-TsOH, benzene, reflux | 1 | 32 (total) |
Table 2. Spectral Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 1.01 (s, 3H), δ 5.72 (d, J = 10.4 Hz) | Spiro-CH<sub>3</sub>, exocyclic =CH |
| <sup>13</sup>C NMR | δ 207.8 (C=O), δ 58.3 (spiro-C) | Ketone, quaternary carbon |
| HRMS (ESI+) | [M + Na]<sup>+</sup> 241.1564 | C<sub>15</sub>H<sub>22</sub>ONa<sup>+</sup> |
Q & A
Q. What methodologies reconcile discrepancies in this compound’s reported ecological roles across different ecosystems?
- Methodological Answer : Conduct cross-ecosystem field surveys paired with metabolomic profiling. Apply multivariate analysis (PCA or PLS-DA) to identify environmental variables (e.g., soil pH, microbial diversity) influencing its production. Validate hypotheses via ex situ bioassays .
Key Methodological Considerations
- Data Contradiction Analysis : Cross-reference spectral databases (e.g., PubChem, Reaxys) to validate compound identity and purity. Address variability by reporting confidence intervals and measurement uncertainties .
- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies on this compound’s novel biosynthetic pathways over well-documented extraction methods .
- Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo and provide step-by-step protocols in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
